L-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-

Solid-phase peptide synthesis Boc SPPS Fmoc SPPS

Boc-Tyr-OH (free side-chain) is the canonical building block for Boc SPPS. Unlike Fmoc analogs, it withstands repetitive TFA deprotection while preserving chiral integrity in demanding couplings. Bulk procurement (100 g–500 g) reduces per-gram cost by >45%. Ideal for scalable peptide synthesis requiring high crude purity.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
CAS No. 3978-80-1
Cat. No. B371174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine, N-(1,1-dimethylethoxy)carbonyl-
CAS3978-80-1
SynonymsBoc-Tyr
tert-butoxycarbonyl-L-tyrosine
tert-butoxycarbonyl-tyrosine
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
InChIKeyCNBUSIJNWNXLQQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Tyrosine (CAS 3978-80-1): Chemical Identity and Core Procurement Specifications


N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-Tyr-OH; CAS 3978-80-1) is an Nα-Boc-protected L-tyrosine derivative widely employed as a building block in Boc-strategy solid-phase peptide synthesis (Boc SPPS) . The compound features a tert-butyloxycarbonyl (Boc) group masking the α-amino functionality while leaving the phenolic hydroxyl group unprotected, enabling selective peptide bond formation at the amino terminus [1]. Standard commercial specifications include a melting point of 133–135 °C, specific optical rotation [α]20/D +3.0° (c=2, acetic acid), and ≥98% purity by TLC or HPLC [2].

Why Boc-L-Tyrosine (CAS 3978-80-1) Cannot Be Arbitrarily Substituted in Peptide Synthesis Workflows


Protected tyrosine derivatives are not functionally interchangeable. The choice of Nα-protecting group (Boc vs. Fmoc) dictates the entire synthetic strategy—including resin compatibility, deprotection chemistry, and side-chain protection requirements—and directly impacts crude peptide yield and purity [1]. Even among Boc-protected tyrosine analogs, differences in side-chain protection status (free phenolic OH vs. O-benzyl vs. O-tert-butyl) fundamentally alter reactivity, solubility, and the propensity for O-acylation side reactions during chain elongation [2]. The evidence below quantifies precisely where Boc-L-tyrosine (free side-chain) demonstrates measurable differentiation versus its closest comparators.

Boc-L-Tyrosine (CAS 3978-80-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Boc vs. Fmoc Strategy: Quantitative Yield Differential in T-Peptide Solid-Phase Synthesis

In a direct head-to-head comparison synthesizing T-peptide via solid-phase methods, the Boc-strategy (employing Boc-protected amino acids including Boc-Tyr-OH) produced a crude peptide yield that was modestly but measurably higher than the Fmoc-strategy counterpart, though with an inverse relationship to crude purity [1].

Solid-phase peptide synthesis Boc SPPS Fmoc SPPS Comparative synthesis yield

Racemization Suppression: Boc-L-Tyrosine Free Acid vs. Boc-Tyrosine Ester in Ullmann-Type Diaryl Ether Formation

In CuI/N,N-dimethylglycine-catalyzed Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives at 90°C, N-Boc-protected aromatic amino acids (free carboxylic acid form, including Boc-Tyr-OH) exhibited minimal racemization, whereas N-Boc-protected aromatic amino esters underwent partial racemization under identical conditions [1].

Racemization control Ullmann coupling Diaryl ether synthesis Chiral integrity

DMF Solubility Specification: Boc-L-Tyrosine (Free Phenolic OH) vs. Fully Protected Boc-Tyr(Bzl)-OH

Boc-L-Tyrosine (free phenolic OH) demonstrates clear, complete solubility in DMF at a standard working concentration of 1 mmol in 2 mL DMF (~0.5 M), a specification validated by Novabiochem quality control protocols . In contrast, side-chain benzyl-protected Boc-Tyr(Bzl)-OH exhibits altered solubility properties due to the hydrophobic O-benzyl ether modification, necessitating different solvent systems or elevated temperatures for complete dissolution .

Solubility DMF compatibility Boc SPPS Solution-phase peptide synthesis

Commercial Purity Thresholds: ≥98% (TLC/HPLC) vs. ≥99% Premium Grades of Boc-L-Tyrosine

Commercial Boc-L-Tyrosine is available across multiple purity grades: standard research-grade material specifies ≥98% purity by TLC or HPLC (e.g., Novabiochem, Santa Cruz Biotechnology) [1], while premium grades achieve ≥99% purity by HPLC (e.g., AKSci, Thermo Scientific Chemicals) [2]. Enantiomeric purity specifications for stereoisomer-controlled grades require enantiomer content ≤0.5% [3].

Purity specification HPLC TLC Quality control Procurement grade

Cost-Efficiency: Boc-L-Tyrosine Price-Per-Gram Comparison Across Supply Tiers

Boc-L-Tyrosine pricing exhibits significant economies of scale: at the 100 g scale, prices approximate $1,887 RMB (~$260 USD equivalent) for ≥98% grade [1], while 500 g bulk pricing reaches approximately $1,020 RMB (~$140 USD equivalent), representing a unit cost reduction of >45% relative to the 100 g tier [1]. European market pricing for research-grade material (PEPTIPURE ≥98%) shows similar scaling: 5 g at ~€39, 25 g at ~€139, with volume discounts reducing per-unit cost by ~10-15% at 6+ and 24+ pack quantities [2].

Cost analysis Bulk procurement Peptide synthesis economics Price-per-gram

Boc-L-Tyrosine (CAS 3978-80-1) Evidence-Backed Research and Industrial Application Scenarios


Boc-Strategy Solid-Phase Peptide Synthesis (Boc SPPS) of Tyrosine-Containing Sequences

Boc-Tyr-OH is the canonical building block for incorporating tyrosine residues via Boc-strategy SPPS . The Boc group withstands repetitive TFA deprotection cycles during chain elongation while the free phenolic hydroxyl remains available for post-synthetic modification or remains unblocked in the final peptide. The compound's clearly soluble behavior in DMF at standard coupling concentrations (1 mmol/2 mL) ensures reproducible coupling efficiency without precipitation-related yield losses . Procurement at ≥98% purity is adequate for routine research SPPS; premium ≥99% grades may be reserved for sequences requiring exceptionally clean crude products.

Precursor for Side-Chain Modified Tyrosine Derivatives (e.g., O-Benzyl, O-Allyl, O-Phospho)

Boc-L-Tyrosine (free phenolic OH) serves as the upstream synthetic precursor for preparing O-protected Boc-tyrosine derivatives. For instance, Boc-Tyr(Bzl)-OH is synthesized directly from Boc-Tyr-OH via O-benzylation using benzyl bromide under basic conditions . Similarly, Boc-O-allyl-L-tyrosine is prepared from Boc-Tyr-OH as the starting material for allyl ether installation . The free phenolic OH group provides a versatile handle for introducing diverse O-protecting groups tailored to specific synthetic requirements.

Metal-Catalyzed Cross-Coupling Reactions Requiring Chiral Tyrosine Scaffolds with Minimal Racemization

For synthetic methodologies involving Ullmann-type diaryl ether formation or related copper-catalyzed couplings with tyrosine derivatives, Boc-Tyr-OH (free carboxylic acid) is the preferred substrate over Boc-tyrosine esters. Under CuI/N,N-dimethylglycine catalysis at 90°C, the free acid form preserves optical purity with little racemization, whereas the corresponding esters undergo partial racemization under identical conditions . This chiral integrity preservation is critical for synthesizing natural cyclopeptides bearing diaryl ether moieties, including K-13 analogs and vancomycin-related scaffolds .

Large-Scale Peptide Synthesis Campaigns with Cost-Sensitive Economics

When scaling peptide synthesis beyond gram-scale campaigns, bulk procurement of Boc-L-Tyrosine at the 100 g to 500 g scale reduces per-gram cost by >45% relative to smaller pack sizes . For process development and pilot-scale Boc SPPS production, sourcing Boc-Tyr-OH in 500 g quantities (or larger bulk orders) yields the most favorable unit economics. European and North American supply chains offer competitive volume-tiered pricing with additional discounts for multi-pack purchases .

Technical Documentation Hub

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